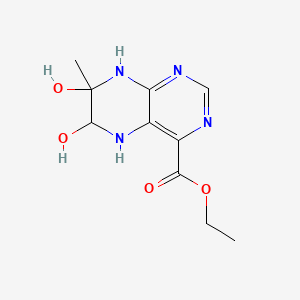![molecular formula C14H16N6 B579547 N-[(Z)-[(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-ylidene]amino]pyridin-2-amine CAS No. 16042-70-9](/img/structure/B579547.png)
N-[(Z)-[(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-ylidene]amino]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-[(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-ylidene]amino]pyridin-2-amine is a complex organic compound that features a pyridine ring and hydrazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-ylidene]amino]pyridin-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another method uses ethyl acetate as a solvent, with TBHP alone to facilitate a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents like iodine and TBHP.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-ylidene]amino]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: It can be reduced using common reducing agents.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of imidazo[1,2-a]pyridines .
Scientific Research Applications
N-[(Z)-[(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-ylidene]amino]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-[(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-ylidene]amino]pyridin-2-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and have been explored for their medicinal properties.
Uniqueness
N-[(Z)-[(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-ylidene]amino]pyridin-2-amine is unique due to its specific hydrazine moiety and the ability to undergo diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
16042-70-9 |
|---|---|
Molecular Formula |
C14H16N6 |
Molecular Weight |
268.324 |
IUPAC Name |
N-[(Z)-[(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-ylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C14H16N6/c1-11(17-19-13-7-3-5-9-15-13)12(2)18-20-14-8-4-6-10-16-14/h3-10H,1-2H3,(H,15,19)(H,16,20)/b17-11-,18-12- |
InChI Key |
ZCMIRJDIDAPPEJ-WHYMJUELSA-N |
SMILES |
CC(=NNC1=CC=CC=N1)C(=NNC2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


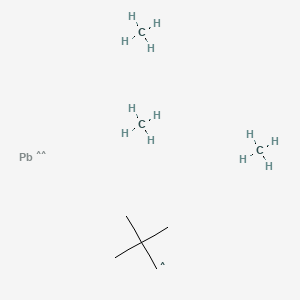
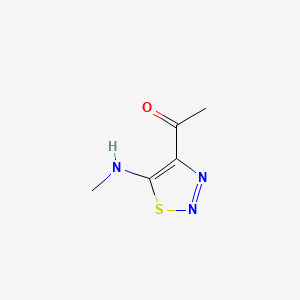

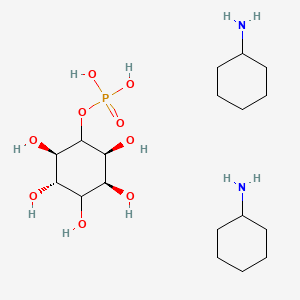
![benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate](/img/structure/B579470.png)
![N-[(2R,3R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,1-diethoxy-3,4-dimethoxybutan-2-yl]acetamide](/img/structure/B579473.png)
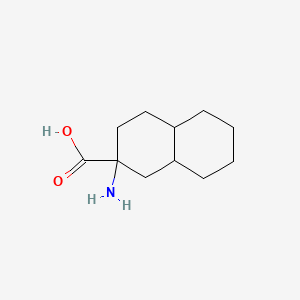
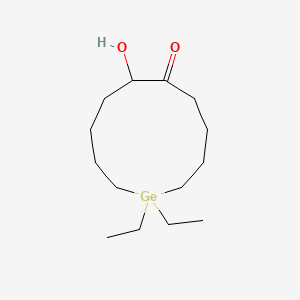
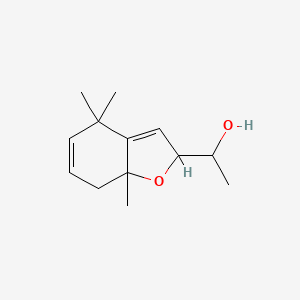
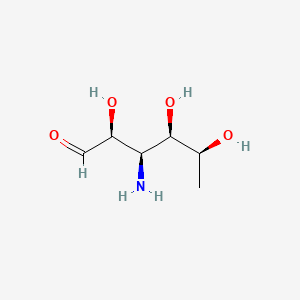
![[(2S,3R,4R,5R,6R)-3-acetamido-2,5-dimethoxy-6-(methoxymethyl)oxan-4-yl] acetate](/img/structure/B579485.png)
